molecular formula C11H12ClF3N2 B13045351 1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl

1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl

Cat. No.: B13045351
M. Wt: 264.67 g/mol
InChI Key: KJGVXBVHRXRVDN-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a bicyclic azabicyclohexane structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated using photochemistry, where light energy drives the formation of the desired product . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group and pyridine ring can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its bicyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H12ClF3N2

Molecular Weight

264.67 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H11F3N2.ClH/c12-11(13,14)7-1-2-9(16-5-7)10-3-8(10)4-15-6-10;/h1-2,5,8,15H,3-4,6H2;1H

InChI Key

KJGVXBVHRXRVDN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=NC=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

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